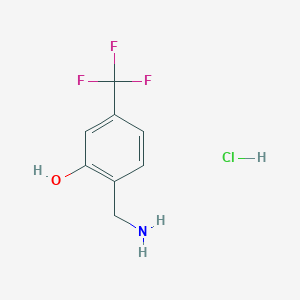

![molecular formula C26H34N4O5S2 B2695681 ethyl 3-cyano-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 681437-26-3](/img/structure/B2695681.png)

ethyl 3-cyano-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

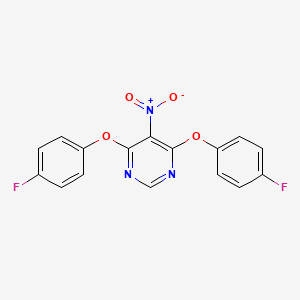

The synthesis of such a compound would likely involve several steps, starting with the formation of the dihydrothienopyridine ring, followed by the introduction of the various functional groups. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, is quite complex. It includes a dihydrothienopyridine ring, which is a type of heterocyclic compound (a ring structure that includes atoms of at least two different elements). This ring is substituted with various functional groups .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the reactivity of its functional groups. For example, the cyano group could potentially be hydrolyzed to form a carboxylic acid, or it could undergo addition reactions with nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and its overall structure. For example, the presence of polar functional groups like the cyano and amide groups would likely make the compound somewhat polar, affecting its solubility in different solvents .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity

Research on the synthesis and chemical reactivity of similar thienopyridine derivatives reveals innovative approaches to creating highly functionalized compounds. For instance, Zhu et al. (2003) developed an expedient phosphine-catalyzed [4 + 2] annulation method to synthesize tetrahydropyridines with complete regioselectivity, indicating the versatility of thienopyridine derivatives in organic synthesis (Zhu, Lan, & Kwon, 2003). This process underscores the compound's potential as a synthon in producing complex molecular architectures.

Heterocyclic Chemistry and Drug Synthesis

The structural complexity and reactivity of thienopyridine derivatives make them valuable in the synthesis of novel heterocyclic compounds. Bakhite et al. (2005) explored the preparation of new pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines, demonstrating the compound's role in developing fused systems with potential pharmaceutical applications (Bakhite, Al‐Sehemi, & Yamada, 2005). These efforts highlight the compound's significance in medicinal chemistry, particularly in the synthesis of compounds with potential therapeutic properties.

Material Science and Luminescence

In material science, the photophysical properties of thienopyridine derivatives have been investigated. Ershov et al. (2019) synthesized novel 5,6-disubstituted ethyl 3-amino-4-cyanothieno[2,3-b]pyridine-2-carboxylates, studying their spectral-fluorescent properties and establishing a correlation with their chemical structure (Ershov, Shishlikova, Ievlev, Belikov, & Maksimova, 2019). This research points to the potential use of these compounds in developing luminescent materials and understanding the structure-property relationships in organic electronics.

Metal-Organic Frameworks (MOFs)

Thienopyridine derivatives have also found applications in the synthesis of metal-organic frameworks (MOFs). Sun et al. (2012) presented the synthesis and structural analysis of carboxylate-assisted ethylamide MOFs, exploring their thermostability and luminescence properties (Sun et al., 2012). This work demonstrates the potential of thienopyridine derivatives in creating novel MOFs with specific functional properties, including luminescence.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 2-[[4-[bis(2-methylpropyl)sulfamoyl]benzoyl]amino]-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N4O5S2/c1-6-35-26(32)29-12-11-21-22(13-27)25(36-23(21)16-29)28-24(31)19-7-9-20(10-8-19)37(33,34)30(14-17(2)3)15-18(4)5/h7-10,17-18H,6,11-12,14-16H2,1-5H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMUGJZSKPDUOOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC(C)C)CC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6-dichloro-2-[(2,4-dinitrophenyl)sulfanyl]-1-methyl-1H-1,3-benzodiazole](/img/structure/B2695599.png)

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2695600.png)

![6-Amino-1-butyl-5-[(2-methoxyethyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2695611.png)

![(1S,2R,4R,5S)-4,5-Dihydroxy-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylic acid](/img/structure/B2695616.png)

![5-methyl-N-[(pyridin-3-yl)methyl]furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2695619.png)